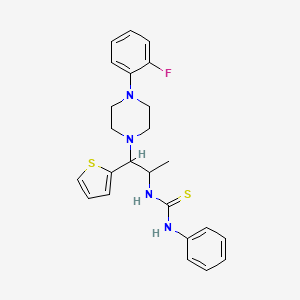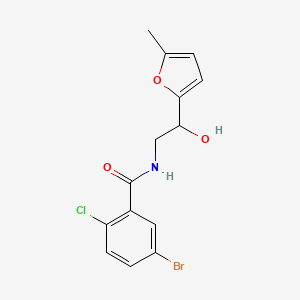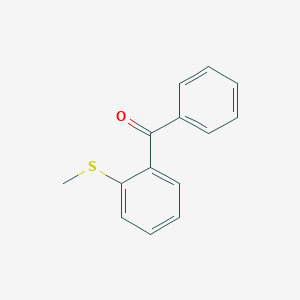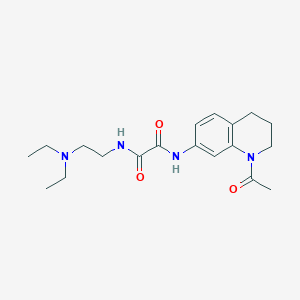
1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea is a useful research compound. Its molecular formula is C24H27FN4S2 and its molecular weight is 454.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiviral Activities
Research has identified urea and thiourea derivatives of piperazine, such as 1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea, for their promising antimicrobial and antiviral activities. These compounds have been synthesized and evaluated against various pathogens, including the Tobacco mosaic virus (TMV), demonstrating significant antiviral and antimicrobial potentials. For instance, compounds with specific substitutions on the phenyl group have shown to exhibit potent activities against pathogens, highlighting the therapeutic potential of these derivatives in managing infectious diseases (R. C. Krishna Reddy et al., 2013).
Synthesis and Biological Evaluation
The compound and its derivatives have been the focus of synthetic chemistry efforts aimed at exploring their biological activities. Various studies have synthesized and evaluated the antimicrobial activity of related compounds, demonstrating their effectiveness against a range of bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents, particularly those with modifications that enhance their activity against specific pathogens (V. Mishra & T. Chundawat, 2019).
Potential in Neuroleptic Medication
Compounds with structural similarities have been investigated for their neuroleptic activity, indicating potential applications in treating psychiatric disorders. By manipulating structural components of these molecules, researchers have developed compounds with significant neuroleptic and potentially antidepressant activities. This line of research opens up possibilities for the development of new therapeutic agents for the treatment of mental health conditions (Böge Kp, 1983).
Antitumor Activity
The derivative's framework has been adapted in synthesizing compounds with notable antitumor activities. These compounds have been assessed for their cytotoxicity against various tumor cell lines, offering insights into the design of new anticancer agents. The exploration of these derivatives underscores the potential of piperazine-based compounds in oncology, particularly in identifying new therapeutic strategies against cancer (H. Naito et al., 2005).
properties
IUPAC Name |
1-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4S2/c1-18(26-24(30)27-19-8-3-2-4-9-19)23(22-12-7-17-31-22)29-15-13-28(14-16-29)21-11-6-5-10-20(21)25/h2-12,17-18,23H,13-16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUKHFNMUDXQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-bromobenzyl)thio]-4-butyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2943291.png)

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid](/img/structure/B2943297.png)
![N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2943298.png)
![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)
![2-cinnamyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2943300.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2943302.png)


![N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2943307.png)
![2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2943308.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)
